![molecular formula C18H11BrFNO2 B15061037 6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C18H11BrFNO2 and a molecular weight of 372.19 g/mol . This compound is known for its unique structure, which includes a bromine atom, a fluorophenyl group, and a quinoline carboxylic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .
化学反応の分析
Types of Reactions
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
6-bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of a fluorine atom.
6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with an ethyl group instead of a fluorine atom.
Uniqueness
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
特性
分子式 |
C18H11BrFNO2 |
|---|---|
分子量 |
372.2 g/mol |
IUPAC名 |
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H11BrFNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23) |
InChIキー |
UTBXUAKTXDJPAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



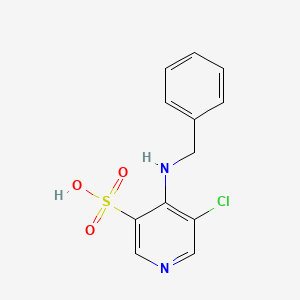
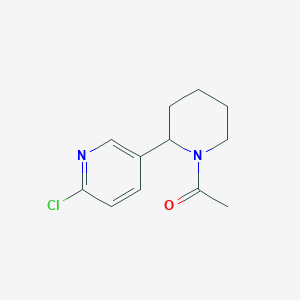
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
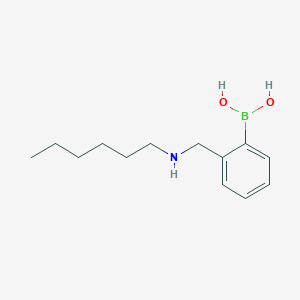
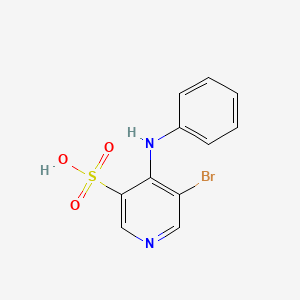
![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
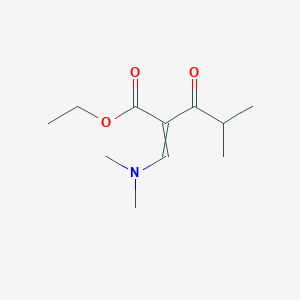
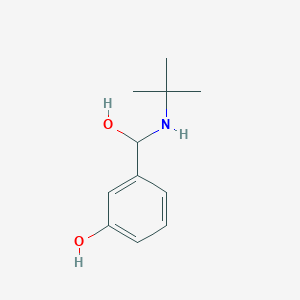


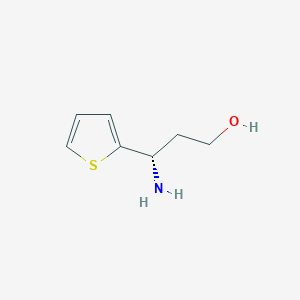
![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
